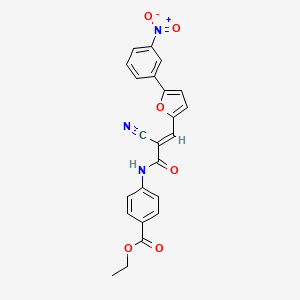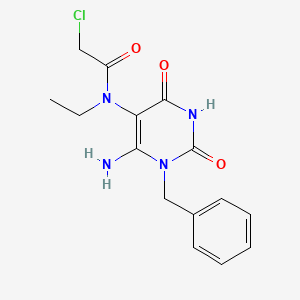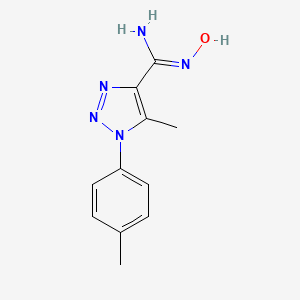![molecular formula C23H21N3O2 B2844049 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 314076-18-1](/img/structure/B2844049.png)
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole-based compounds are often used in the field of organic electronics due to their unique optoelectronic properties . They are known for their high carrier mobility and photochemical stability .
Molecular Structure Analysis
Carbazole-based compounds typically have a stereo-regular polymeric backbone. The pendant carbazole based monomer facilitates the polymeric unit with charge transferring properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carbazole-based compounds are known for their high charge carrier mobility and photochemical stability .科学的研究の応用
Bioinformatics and Neurodegenerative Disease Treatment
Research has explored the synthesis and bioinformatic characterization of new Schiff bases, focusing on their applicability in treating neurodegenerative diseases like Alzheimer's. These compounds, synthesized using microwave irradiation and characterized spectrally, showed drug-likeness features and potential as neuropsychiatric drugs through bioinformatics tools. One particular compound demonstrated high potential for neurodegenerative disorders treatment, indicating its promising application in this field (Avram et al., 2021).
Anticancer Activity
Another study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, investigating their antioxidant and anticancer activities. These compounds displayed significant cytotoxicity against human glioblastoma and breast cancer cell lines, with one compound identified as particularly active against glioblastoma U-87, showcasing the therapeutic potential of these derivatives in cancer treatment (Tumosienė et al., 2020).
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of 3,6 linked polycarbazole derivatives were examined, revealing that the introduction of different acceptor groups and copolymerization affects these properties. This research suggests applications in the development of materials with specific electrochromic behaviors, which could be utilized in smart windows or display technologies (Hu et al., 2013).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of 9H-carbazole derivatives highlighted their potential as antimicrobial agents. The research focused on the treatment of carbazole with various reagents to prepare new heterocyclic derivatives, which were then evaluated for their antimicrobial properties, indicating their usefulness in developing new antimicrobial compounds (Salih et al., 2016).
Organic Electronics
Another area of application involves the synthesis of a non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for bulk-heterojunction devices. This novel compound showed excellent solubility, thermal stability, and a high open-circuit voltage when tested in solution-processable bulk-heterojunction devices, indicating its potential use in organic electronics (Raynor et al., 2016).
作用機序
将来の方向性
Carbazole-based compounds have shown tremendous potential for application in light-emitting diodes (LEDs) due to their unique and remarkable optoelectronic properties . They could also be used in the fabrication of a variety of devices which include organic light emitting diodes (OLEDs), photovoltaic cells and memory based devices .
特性
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2-13,27H,14-15H2,1H3,(H,25,28)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKWSXFVDWSRDK-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843968.png)
![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)

![N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2843973.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2843981.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2843982.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2843983.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2843984.png)
![5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2843986.png)